molecular formula C47H66N2O13 B14668367 3-Formylrifamycin SV O-nonyloxime CAS No. 38850-20-3

3-Formylrifamycin SV O-nonyloxime

Cat. No.: B14668367
CAS No.: 38850-20-3
M. Wt: 867.0 g/mol
InChI Key: DGJMWHACYIAWNC-BHWUAOECSA-N
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Description

3-Formylrifamycin SV O-nonyloxime is a derivative of rifamycin, a class of antibiotics known for their potent activity against a broad spectrum of bacteria This compound is synthesized by modifying the structure of 3-formylrifamycin SV, which is itself a derivative of rifamycin B

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-formylrifamycin SV O-nonyloxime typically involves the reaction of 3-formylrifamycin SV with nonylamine under specific conditions. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. Continuous flow synthesis methods are often employed to enhance yield and reduce production costs. This involves the use of microreactors to couple reaction steps and purification processes efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Formylrifamycin SV O-nonyloxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Formylrifamycin SV O-nonyloxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Formylrifamycin SV O-nonyloxime involves inhibiting bacterial RNA polymerase, thereby preventing the synthesis of RNA and subsequent protein production. This action effectively halts bacterial growth and replication. The compound binds to the RNA polymerase enzyme, blocking the initiation of RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Formylrifamycin SV O-nonyloxime is unique due to its enhanced stability and antibacterial properties compared to other rifamycin derivatives.

Properties

CAS No.

38850-20-3

Molecular Formula

C47H66N2O13

Molecular Weight

867.0 g/mol

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-nonoxyiminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C47H66N2O13/c1-11-12-13-14-15-16-17-22-60-48-24-32-37-42(55)35-34(41(32)54)36-44(30(7)40(35)53)62-47(9,45(36)56)59-23-21-33(58-10)27(4)43(61-31(8)50)29(6)39(52)28(5)38(51)25(2)19-18-20-26(3)46(57)49-37/h18-21,23-25,27-29,33,38-39,43,51-55H,11-17,22H2,1-10H3,(H,49,57)/b19-18+,23-21+,26-20-,48-24+/t25-,27+,28+,29+,33-,38-,39+,43+,47-/m0/s1

InChI Key

DGJMWHACYIAWNC-BHWUAOECSA-N

Isomeric SMILES

CCCCCCCCCO/N=C/C1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(\C(=O)N2)/C)C)O)C)O)C)OC(=O)C)C)OC)C)O

Canonical SMILES

CCCCCCCCCON=CC1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)O

Origin of Product

United States

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